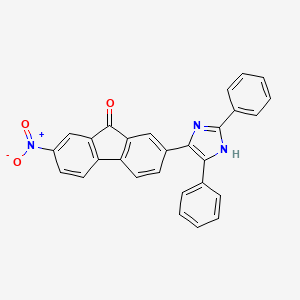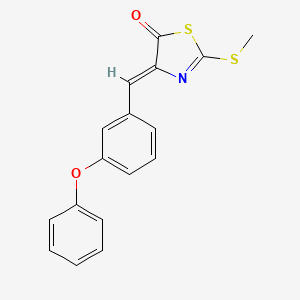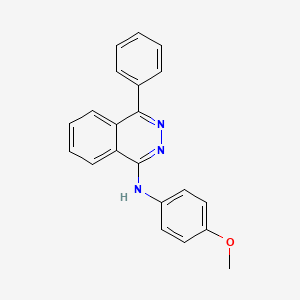
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one, also known as DIF-1, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. DIF-1 is a synthetic compound that was first identified as a natural product in Dictyostelium discoideum, a type of soil-dwelling amoeba. Since then, DIF-1 has been synthesized in the laboratory and has been found to have a variety of interesting properties that make it a promising candidate for further study.
作用機序
The exact mechanism of action of 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one is not fully understood, but studies have suggested that it may target specific signaling pathways in cells. One study found that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one can inhibit the Wnt signaling pathway, which is known to play a role in cancer development. Other studies have suggested that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one may target the Hedgehog signaling pathway, which is also involved in cancer development.
Biochemical and Physiological Effects:
Studies have found that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one can have a variety of biochemical and physiological effects on cells. One study found that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one can induce autophagy, a process where cells break down and recycle their own components. Other studies have suggested that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one may have anti-inflammatory properties and can modulate the immune response.
実験室実験の利点と制限
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one has several advantages as a research tool. It is a small molecule that can easily penetrate cells, making it a useful tool for studying intracellular signaling pathways. It is also relatively stable and can be synthesized in the laboratory, making it readily available for research purposes. However, one limitation of 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies.
将来の方向性
There are several potential future directions for research on 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one. One area of interest is in cancer research, where 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one has shown promise as a potential treatment. Future studies could focus on optimizing the synthesis of 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one and testing its efficacy in animal models of cancer. Another area of interest is in the study of intracellular signaling pathways, where 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one could be used as a tool to better understand the mechanisms of these pathways. Finally, future studies could focus on identifying other potential applications for 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one, such as in the treatment of inflammatory diseases.
合成法
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one can be synthesized in the laboratory using a multi-step process that involves several chemical reactions. The first step involves the synthesis of the imidazole ring, which is then coupled with a fluorenone derivative to form the final product. The synthesis of 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one is a complex process that requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one has been found to have a variety of potential applications in scientific research. One area of interest is in cancer research, where 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one has been shown to have anti-tumor properties. Studies have found that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further study as a potential cancer treatment.
特性
IUPAC Name |
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitrofluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17N3O3/c32-27-23-15-19(11-13-21(23)22-14-12-20(31(33)34)16-24(22)27)26-25(17-7-3-1-4-8-17)29-28(30-26)18-9-5-2-6-10-18/h1-16H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIMIFZMILELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitrofluoren-9-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5122173.png)

amino]benzamide](/img/structure/B5122184.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5122192.png)

![2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B5122211.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5122217.png)
![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122222.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)
![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)
